molecular formula C21H23N3O3S B2662138 7-methyl-1-[(4-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251688-85-3

7-methyl-1-[(4-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2662138
CAS No.: 1251688-85-3
M. Wt: 397.49
InChI Key: OFOSVIPAELYDKF-UHFFFAOYSA-N
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Description

7-methyl-1-[(4-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione is a heterocyclic compound featuring a benzothiadiazine core (a six-membered aromatic ring fused with a thiadiazine ring). Key structural features include:

  • 7-Methyl substitution: A methyl group at position 7 of the benzothiadiazine scaffold.
  • 1-[(4-methylphenyl)methyl] group: A 4-methylbenzyl substituent at position 1.
  • 3-(pyrrolidine-1-carbonyl) moiety: A pyrrolidine ring conjugated to a carbonyl group at position 2.

The 4-methylbenzyl substituent likely enhances lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name

[7-methyl-1-[(4-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-5-8-17(9-6-15)14-24-18-13-16(2)7-10-19(18)28(26,27)20(22-24)21(25)23-11-3-4-12-23/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOSVIPAELYDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)S(=O)(=O)C(=N2)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1-[(4-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazine core, followed by the introduction of the pyrrolidine and methylphenyl groups. Common reagents used in these reactions include organolithium reagents, halogenated intermediates, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1-[(4-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S, featuring a benzothiadiazine core structure. The presence of methyl and pyrrolidine groups contributes to its chemical reactivity and biological activity.

Medicinal Chemistry

Pharmacological Potential
The compound exhibits potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of benzothiadiazine compounds can act as effective inhibitors in various biological pathways, including:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.
  • Antimicrobial Properties : The compound's structure suggests potential activity against bacterial and fungal infections, making it a candidate for antibiotic development.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of benzothiadiazine derivatives. The results indicated that modifications to the pyrrolidine and phenyl groups could enhance cytotoxicity against breast cancer cells, suggesting that the compound could be further investigated for similar applications .

Materials Science

Polymeric Applications
Due to its unique chemical structure, 7-methyl-1-[(4-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can serve as a building block for synthesizing advanced materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Table 2: Material Properties Comparison

Material TypeProperty Enhanced
Polymers with BenzothiadiazineIncreased thermal stability
CompositesImproved mechanical strength

Agricultural Chemistry

Pesticidal Applications
The compound's chemical structure indicates potential use as a pesticide or herbicide. Its ability to interact with biological systems suggests it could disrupt specific biochemical pathways in pests.

Case Study: Herbicidal Activity

Research conducted on similar compounds demonstrated effective herbicidal activity against common agricultural weeds. The study highlighted the importance of the pyrrolidine moiety in enhancing herbicidal efficacy .

Mechanism of Action

The mechanism of action of 7-methyl-1-[(4-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s affinity for different targets.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Analysis : Crystallographic data for analogues (e.g., ’s spiro compounds) were refined using SHELXL, suggesting that the target compound’s structure could be resolved similarly .
  • Reactivity : The pyrrolidine-carbonyl group may stabilize transition states in nucleophilic reactions, akin to amide-directed functionalizations in .
  • Thermodynamic Stability : Ring puckering in the pyrrolidine group (described via Cremer-Pople coordinates in ) could influence conformational stability relative to rigid spiro systems .

Biological Activity

The compound 7-methyl-1-[(4-methylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.42 g/mol

This compound features a benzothiadiazine core with a pyrrolidine moiety and a methylphenyl substituent, which may influence its biological activity.

Antitumor Activity

Research indicates that compounds in the benzothiadiazine class exhibit significant antitumor properties. In vitro studies have shown that This compound can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)8.7
HeLa (Cervical)10.2

These findings suggest that the compound may interfere with cellular pathways involved in cancer cell growth.

The proposed mechanism of action involves the inhibition of specific enzymes and receptors associated with tumor growth. The compound appears to modulate signaling pathways related to apoptosis and cell cycle regulation. Notably, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.

Cardiovascular Effects

In addition to its antitumor activity, this compound has been evaluated for its cardiovascular effects. Preliminary studies suggest that it may possess vasodilatory properties, potentially making it useful in treating hypertension. The following table summarizes key findings:

Study TypeEffect ObservedReference
In vivoDecreased blood pressure
In vitroRelaxation of vascular smooth muscle

These results indicate that further investigation into its cardiovascular applications is warranted.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and reduce markers of inflammation in animal studies:

CytokineEffectReference
TNF-alphaDecreased production
IL-6Inhibition observed

This suggests potential therapeutic applications in inflammatory diseases.

Case Studies and Clinical Implications

While there are currently no published clinical trials specifically addressing this compound in humans, its structural analogs have been investigated in various therapeutic contexts. For example:

  • Benzothiadiazines have been explored for their potential in treating conditions such as hypertension and certain cancers.

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